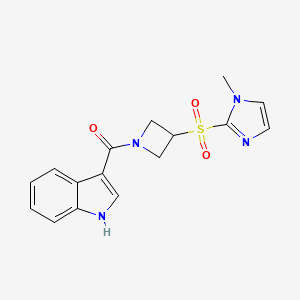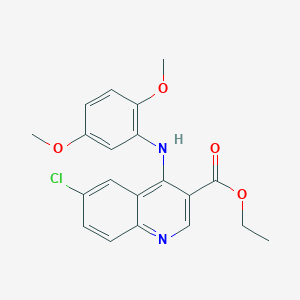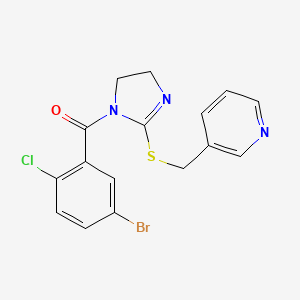
(5-bromo-2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H13BrClN3OS and its molecular weight is 410.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Analogues and Their Applications
Heterocyclic compounds, including imidazoles and pyrazoles, have been extensively studied for their potential applications in various fields of scientific research. For example, compounds structurally related to the query have been explored for their optical properties, such as large Stokes' shifts and tunable quantum yields, making them promising for luminescent materials (Volpi et al., 2017). This research highlights the relevance of heterocyclic compounds in developing advanced materials with potential applications in optoelectronics and sensing technologies.
Anticancer and Antimicrobial Agents
Research on heterocyclic compounds incorporating pyridine and imidazole rings has shown promising anticancer and antimicrobial properties. Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds with oxazole, pyrazoline, and pyridine moieties, demonstrating significant anticancer activity and potential in combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). This underscores the importance of such compounds in the development of new therapeutic agents.
Corrosion Inhibition
The study of imidazo[4,5-b] pyridine derivatives has also extended to the field of corrosion science. Saady et al. (2021) investigated the inhibition performance of certain imidazo[4,5-b] pyridine derivatives against mild steel corrosion, demonstrating high efficiency and supporting the use of these compounds as corrosion inhibitors (Saady et al., 2021). Such studies are critical for the development of more durable materials and coatings in industries.
Molecular Docking and Synthesis
The synthesis and molecular docking studies of heterocyclic compounds, including pyrazolines and pyridyl-methanones, have been explored for their potential as anticancer and antimicrobial agents. These studies highlight the versatility of heterocyclic compounds in drug discovery and the importance of molecular docking in identifying promising therapeutic candidates (Sivakumar et al., 2021).
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3OS/c17-12-3-4-14(18)13(8-12)15(22)21-7-6-20-16(21)23-10-11-2-1-5-19-9-11/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAIIDIATVTABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)
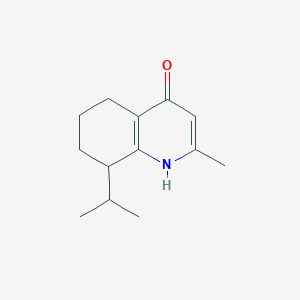

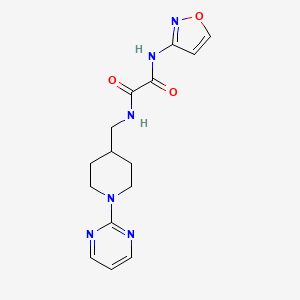
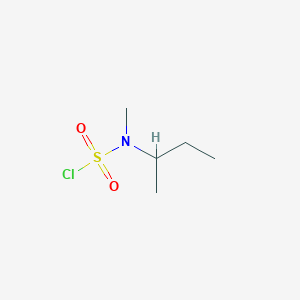
![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)


![2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2759061.png)
![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)
